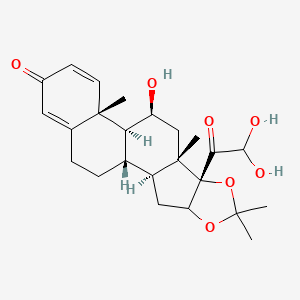
Desonide-21-aldehyde Hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desonide-21-aldehyde Hydrate is a synthetic compound with the molecular formula C₂₄H₃₂O₇ and a molecular weight of 432.51 . It is a derivative of desonide, a nonfluorinated corticosteroid used for its anti-inflammatory and antipruritic properties . This compound is primarily used in scientific research and pharmaceutical applications.
Vorbereitungsmethoden
The synthesis of Desonide-21-aldehyde Hydrate involves multiple steps, starting from desonide. The synthetic route typically includes the oxidation of desonide to form the aldehyde group at the 21st position, followed by hydration to yield the hydrate form . Industrial production methods may vary, but they generally involve controlled reaction conditions to ensure high purity and yield.
Analyse Chemischer Reaktionen
Desonide-21-aldehyde Hydrate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Desonide-21-aldehyde Hydrate has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Wirkmechanismus
Desonide-21-aldehyde Hydrate exerts its effects by binding to cytosolic glucocorticoid receptors. This complex then migrates to the nucleus and binds to genetic elements on the DNA, activating and repressing various genes . This mechanism is similar to other corticosteroids, leading to anti-inflammatory, antipruritic, and vasoconstrictive effects .
Vergleich Mit ähnlichen Verbindungen
Desonide-21-aldehyde Hydrate is unique compared to other similar compounds due to its specific structural modifications. Similar compounds include:
Desonide: The parent compound, used topically for its anti-inflammatory properties.
Hydrocortisone: Another corticosteroid with similar anti-inflammatory effects but different structural features.
Eigenschaften
Molekularformel |
C24H32O7 |
|---|---|
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
(1S,2S,8S,9S,11S,12S,13R)-8-(2,2-dihydroxyacetyl)-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C24H32O7/c1-21(2)30-17-10-15-14-6-5-12-9-13(25)7-8-22(12,3)18(14)16(26)11-23(15,4)24(17,31-21)19(27)20(28)29/h7-9,14-18,20,26,28-29H,5-6,10-11H2,1-4H3/t14-,15-,16-,17?,18+,22-,23-,24-/m0/s1 |
InChI-Schlüssel |
AYUKCOQZVROATE-WBJHGIRASA-N |
Isomerische SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC4[C@]2(OC(O4)(C)C)C(=O)C(O)O)CCC5=CC(=O)C=C[C@]35C)O |
Kanonische SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)C(O)O)C)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


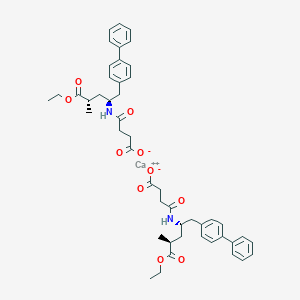
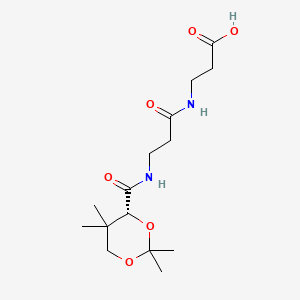
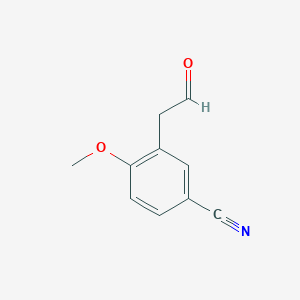
![3-[(6-Propyldecyl)oxy]propan-1-amine](/img/structure/B13843297.png)
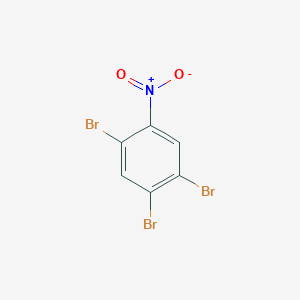

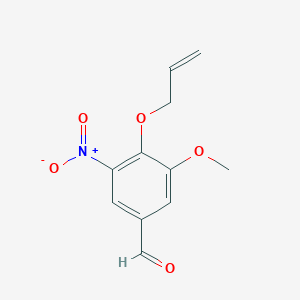

![7-[(4R,6R)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13843326.png)
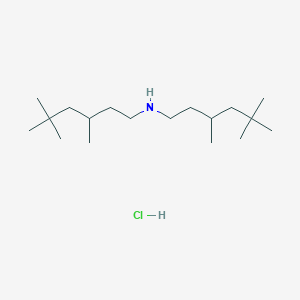
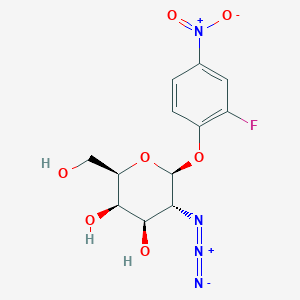
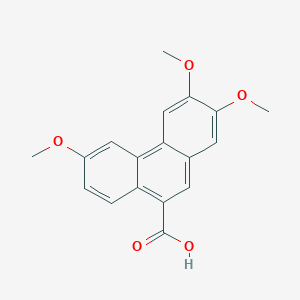
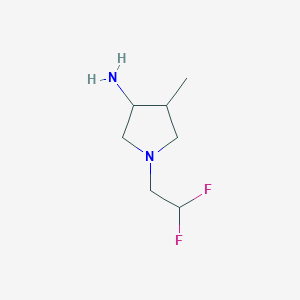
![[2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-4-oxobutyl]-trimethylazanium;chloride](/img/structure/B13843342.png)
